Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
CAS No.:
Cat. No.: VC15330446
Molecular Formula: C22H20ClN3O7S2
Molecular Weight: 538.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN3O7S2 |
|---|---|
| Molecular Weight | 538.0 g/mol |
| IUPAC Name | ethyl 2-[[2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H20ClN3O7S2/c1-3-33-21(29)14-6-4-5-7-16(14)25-19(27)12-34-22-24-11-18(20(28)26-22)35(30,31)13-8-9-17(32-2)15(23)10-13/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
| Standard InChI Key | BZVATFYENCKLOM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Introduction
Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of sulfonamide derivatives. It is characterized by its multifaceted structure, which includes a pyrimidine ring and a sulfonyl group, contributing to its potential applications in medicinal chemistry. The compound's molecular formula is associated with a molecular weight of 498.0 g/mol and is identified by the CAS number 931313-90-5 .
Synthesis and Preparation
The synthesis of Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps that require careful control of reaction conditions such as temperature, time, and solvent choice to ensure high yields and purity of the final product. The synthesis often starts with commercially available reagents and involves transformations that can be optimized for efficiency and yield.
Biological Activities and Applications
Sulfonamide derivatives, including Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate, are known for their antibacterial properties. Additionally, pyrimidine derivatives have been extensively studied for their roles in various biological processes, suggesting potential applications in medicinal chemistry.
Potential Applications Table
| Application Area | Description |
|---|---|
| Antibacterial Agents | Sulfonamide derivatives are traditionally used as antibacterial agents. |
| Medicinal Chemistry | Pyrimidine derivatives are studied for their roles in biological processes, indicating potential therapeutic applications. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume